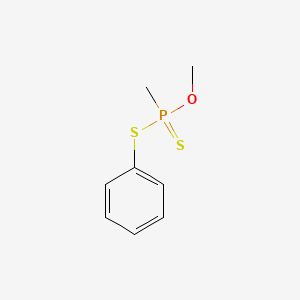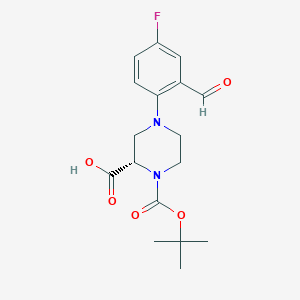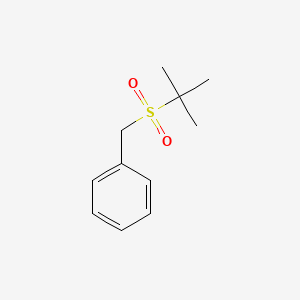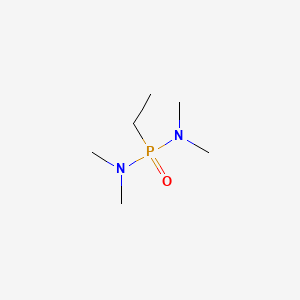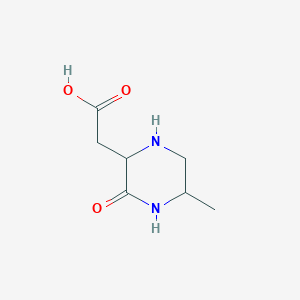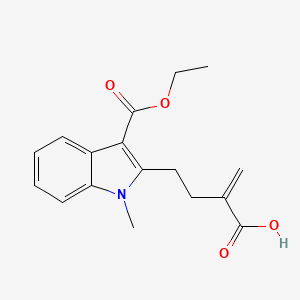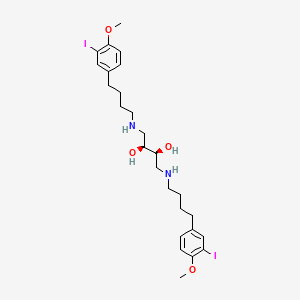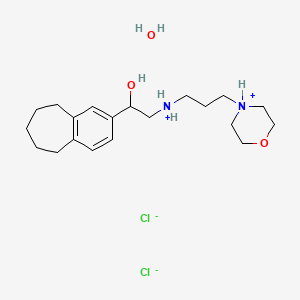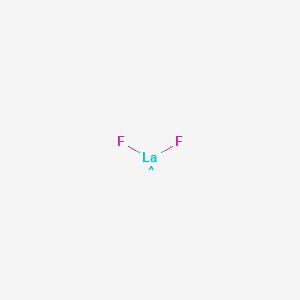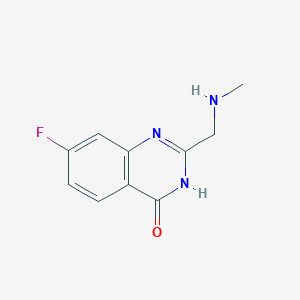
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one is a fluorinated quinazoline derivative. Quinazolines are a class of heterocyclic compounds known for their diverse biological activities. The incorporation of a fluorine atom into the quinazoline structure often enhances its biological activity and alters its chemical properties, making it a compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a fluorinated aldehyde under acidic conditions to form the quinazoline ring. The methylaminomethyl group can be introduced via reductive amination using formaldehyde and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antibacterial activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-2-methylquinoline
- 7-Fluoro-2-[2-(methylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Uniqueness
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylaminomethyl group enhances its reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H10FN3O |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
7-fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10FN3O/c1-12-5-9-13-8-4-6(11)2-3-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15) |
Clave InChI |
YFFUBCJEZYZQBU-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC2=C(C=CC(=C2)F)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


